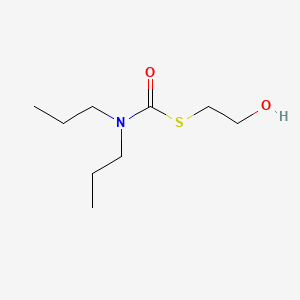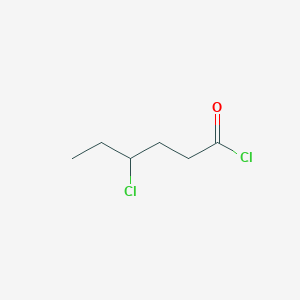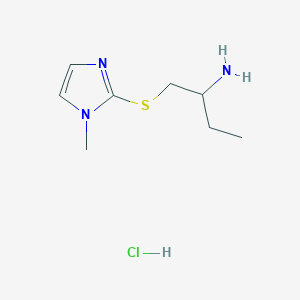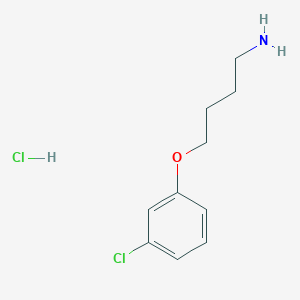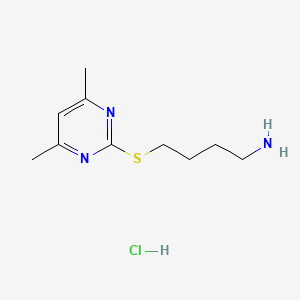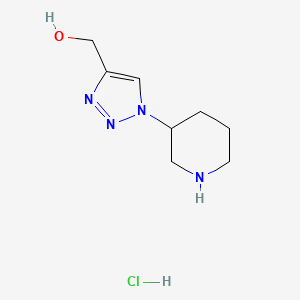
1-(Pyridin-4-yl)pentan-1-amine hydrochloride
Vue d'ensemble
Description
1-(Pyridin-4-yl)pentan-1-amine hydrochloride, also known as PPAP HCl, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPAP HCl is a member of the phenylpropylamine class of compounds and is structurally similar to amphetamines. However, PPAP HCl lacks the psychoactive effects associated with amphetamines, making it a promising candidate for medicinal use.
Applications De Recherche Scientifique
Spectroscopic Studies and Derivatization of Cathinones : A study identified and examined the properties of novel hydrochloride salts of cathinones, including variants related to "1-(Pyridin-4-yl)pentan-1-amine hydrochloride," through GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. This work contributes to the identification of cathinones in forensic science applications (Nycz, Paździorek, Małecki, & Szala, 2016).
Synthesis of Alkylpyridines : Research on the synthesis of various alkylpyridines, including methods potentially applicable to "this compound," highlights its relevance in organic chemistry. The study focuses on the reactions and methods applicable to the synthesis of these compounds (Cavill, Ford, & Solomon, 1960).
Rhenium Tricarbonyl Core Complexes : A study explored the modification of thymidine and uridine at certain positions to form amine analogues, which is relevant to the chemical structure of "this compound." These modifications have potential applications in medicinal chemistry and bioinorganic chemistry (Wei, Babich, Eckelman, & Zubieta, 2005).
Oxovanadium(IV)-Amide Binding Studies : Research on oxovanadium(IV) complexes, involving reactions similar to those with "this compound," provides insights into inorganic and coordination chemistry. This study contributes to understanding the binding and structural properties of such complexes (Hanson, Kabanos, Keramidas, Mentzafos, & Terzis, 1992).
DFT Studies on Tautomeric Preferences : Computational studies exploring the tautomeric forms of compounds structurally related to "this compound" contribute to theoretical and computational chemistry, enhancing understanding of molecular properties and reactions (Dobosz, Gawinecki, & Kanabaj, 2010).
Synthesis and Application in Chemosensitizers : A study on the synthesis of specific compounds for use as cancer multidrug resistance chemosensitizers, which could include "this compound," illustrates its potential application in medicinal chemistry (Stivanello, Leoni, & Bortolaso, 2002).
Propriétés
IUPAC Name |
1-pyridin-4-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-4-10(11)9-5-7-12-8-6-9;/h5-8,10H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKYVRIQVLOUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




